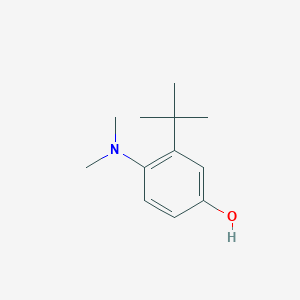
3-Tert-butyl-4-(dimethylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-4-(dimethylamino)phenol: is an organic compound with the molecular formula C12H19NO. It is a phenolic compound characterized by the presence of a tert-butyl group and a dimethylamino group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-4-(dimethylamino)phenol typically involves the alkylation of 4-(dimethylamino)phenol with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Tert-butyl-4-(dimethylamino)phenol can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated phenols.
Scientific Research Applications
Chemistry: 3-Tert-butyl-4-(dimethylamino)phenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pharmaceuticals, and agrochemicals.
Biology: In biological research, this compound is used as a reagent for the detection of certain enzymes and proteins. It can also be employed in the study of enzyme kinetics and inhibition.
Medicine: The compound has potential applications in the development of new drugs, particularly those targeting neurological disorders. Its structural features make it a candidate for the design of molecules with specific biological activities.
Industry: this compound is used as an antioxidant in the stabilization of polymers and lubricants. Its ability to inhibit oxidative degradation makes it valuable in extending the lifespan of various materials.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-4-(dimethylamino)phenol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenolic hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: This compound has similar antioxidant properties and is used in the stabilization of polymers and lubricants.
3-(Dimethylamino)phenol: This compound lacks the tert-butyl group but shares the dimethylamino and phenolic functionalities, making it useful in similar applications.
Uniqueness: 3-Tert-butyl-4-(dimethylamino)phenol is unique due to the presence of both the tert-butyl and dimethylamino groups, which confer specific chemical and biological properties. The tert-butyl group provides steric hindrance, enhancing the compound’s stability, while the dimethylamino group allows for interactions with biological targets.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
3-tert-butyl-4-(dimethylamino)phenol |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)10-8-9(14)6-7-11(10)13(4)5/h6-8,14H,1-5H3 |
InChI Key |
JBSVDFYRJWPKER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


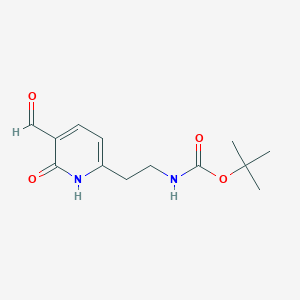
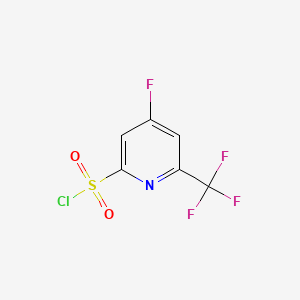
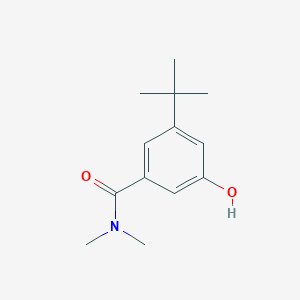
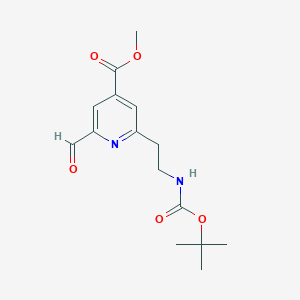
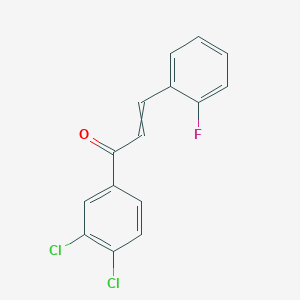

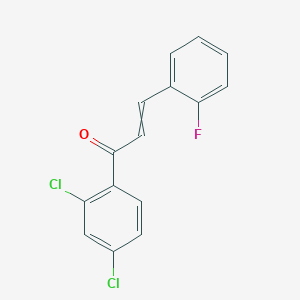
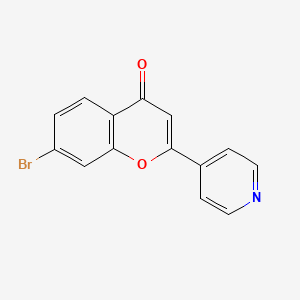
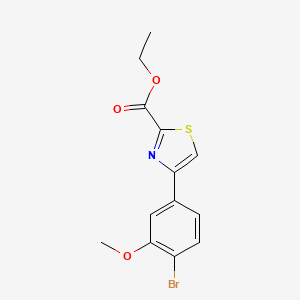

![1-[6-(Chloromethyl)-4-hydroxypyridin-2-YL]ethanone](/img/structure/B14856614.png)
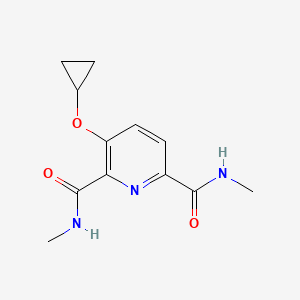
![[3-(3-Iodophenyl)oxetan-3-YL]methylamine](/img/structure/B14856623.png)
![2-[4-(Ethoxycarbonyl)-6-methoxypyrimidin-2-YL]ethanamine](/img/structure/B14856624.png)
